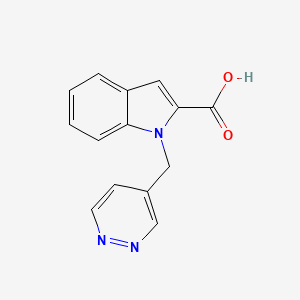![molecular formula C18H14F3NO2 B7432274 1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid](/img/structure/B7432274.png)
1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid, also known as TFMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMI is a synthetic indole derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid is not fully understood. However, it is believed to act on various cellular pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid has been found to inhibit the activation of these pathways, leading to a decrease in cell proliferation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid has been found to induce apoptosis in cancer cells and to inhibit the growth of cancer cells. It has also been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
実験室実験の利点と制限
1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it easier to study its properties and potential applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on 1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid. One direction is to study its potential use in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential use in the development of new materials, such as polymers and coatings. Additionally, more research is needed to fully understand its mechanism of action and to design experiments to study its effects.
合成法
1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid can be synthesized using various methods, including the Pictet-Spengler reaction, the Sonogashira coupling reaction, and the Suzuki-Miyaura coupling reaction. The Pictet-Spengler reaction involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. The Sonogashira coupling reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst. The Suzuki-Miyaura coupling reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. These methods have been used to synthesize 1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid with varying degrees of success.
科学的研究の応用
1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. 1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
1-[2-[2-(trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c19-18(20,21)14-7-3-1-5-12(14)9-10-22-15-8-4-2-6-13(15)11-16(22)17(23)24/h1-8,11H,9-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMDCNLMQARIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CCC3=CC=CC=C3C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid](/img/structure/B7432191.png)
![Ethyl 2-amino-3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoate;hydrochloride](/img/structure/B7432200.png)
![Methyl 5-oxo-5-[2-(2-phenylmethoxyphenyl)ethylamino]pentanoate](/img/structure/B7432202.png)
![3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid](/img/structure/B7432217.png)
![3-[4-[[3-(2-Methylpropoxy)azetidine-1-carbonyl]amino]butanoylamino]propanoic acid](/img/structure/B7432223.png)
![5-methyl-N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide](/img/structure/B7432228.png)
![N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide](/img/structure/B7432231.png)
![N-[3-[[2-[[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B7432242.png)

![4-[[[2-[[3-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7432263.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7432271.png)
![3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid](/img/structure/B7432287.png)
![Methyl 4-[[[4-(difluoromethoxy)-3,5-dimethoxybenzoyl]-[2-(methylamino)-2-oxoethyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B7432293.png)
![N-[[2-(3-chloro-4-fluorophenoxy)phenyl]methyl]-4-(4-hydroxypiperidin-1-yl)-N-methyl-4-oxobutanamide](/img/structure/B7432299.png)